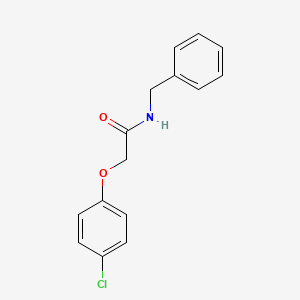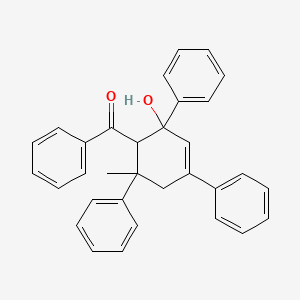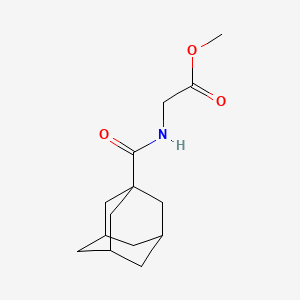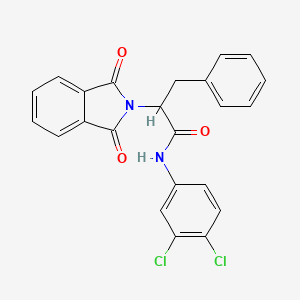
N-benzyl-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-(4-chlorophenoxy)acetamide, commonly known as BCPA, is a chemical compound that belongs to the class of benzylamides. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.78 g/mol. BCPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of BCPA is not fully understood, but several studies have suggested that it may modulate cellular signaling pathways by inhibiting the activity of protein kinases. BCPA has been shown to inhibit the activity of several protein kinases, including protein kinase A, protein kinase C, and mitogen-activated protein kinase. The inhibition of these kinases may lead to the modulation of cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
BCPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BCPA can inhibit the growth of cancer cells, reduce inflammation, and modulate neuronal activity. In vivo studies have shown that BCPA can reduce tumor growth in animal models, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BCPA has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of assays. BCPA has also been shown to have low toxicity and does not have any known drug interactions. However, BCPA has some limitations for use in lab experiments. It has limited solubility in aqueous solutions, which can limit its use in some assays. Additionally, the mechanism of action of BCPA is not fully understood, which can make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on BCPA. One direction is to further investigate the mechanism of action of BCPA to better understand how it modulates cellular signaling pathways. Another direction is to explore the potential therapeutic applications of BCPA in the treatment of various diseases. Additionally, future research could focus on developing new derivatives of BCPA with improved solubility and potency.
Conclusion
In conclusion, BCPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It can be easily synthesized using a one-pot reaction and has been extensively studied for its potential therapeutic applications. Although the mechanism of action of BCPA is not fully understood, it has been shown to modulate cellular signaling pathways and have several biochemical and physiological effects. BCPA has several advantages for use in lab experiments, but also has some limitations. Future research on BCPA could lead to the development of new therapeutic agents and a better understanding of its mechanism of action.
Synthesemethoden
BCPA can be synthesized through a simple and efficient method using a one-pot reaction. The synthesis involves the reaction of 4-chlorophenol with benzylamine in the presence of acetic anhydride to form N-benzyl-4-chlorophenol. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to form BCPA. The yield of the synthesis process is high, and the purity of the product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BCPA has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, BCPA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, BCPA has been used as a tool compound to study the role of benzylamides in modulating cellular signaling pathways. In biochemistry, BCPA has been used as a probe to study the interaction between proteins and small molecules.
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVXCGZAOOWKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5173279.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5173285.png)
![methyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5173289.png)


![methyl {[5-(anilinocarbonyl)-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5173313.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-bromobenzene)](/img/structure/B5173318.png)

![4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173341.png)

![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![2-phenoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5173370.png)
![N-(2-{[4-(diethylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5173377.png)
